1-Butyl-1-methylpiperidinium iodide

Übersicht

Beschreibung

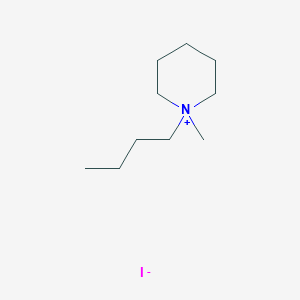

1-Butyl-1-methylpiperidinium iodide is a chemical compound with the molecular formula C10H22IN . It is also known by other names such as Piperidinium, 1-butyl-1-methyl-, iodide . The molecular weight of this compound is 283.19 g/mol .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds can be synthesized by reacting N-Butyl-N-Methylpiperidine with Hydrobromic acid (HBr) in butanol, followed by cooling and crystallization .Molecular Structure Analysis

The InChI representation of this compound isInChI=1S/C10H22N.HI/c1-3-4-8-11(2)9-6-5-7-10-11;/h3-10H2,1-2H3;1H/q+1;/p-1 . The Canonical SMILES representation is CCCC[N+]1(CCCCC1)C.[I-] . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 283.19 g/mol, zero hydrogen bond donor count, one hydrogen bond acceptor count, and three rotatable bonds . The exact mass and monoisotopic mass are both 283.07970 g/mol .Wissenschaftliche Forschungsanwendungen

Conformational Studies

1-Butyl-1-methylpiperidinium iodide has been studied in conformational equilibria research. For instance, Stolow, Lewis, and D’Angelo (1970) investigated the conformational equilibria of 1,1-dimethylpiperidinium iodides, which are structurally similar to this compound. Their research highlighted the stabilization of certain chair conformations due to transannular electrostatic interactions, revealing the influence of solvent dielectric constants on these conformations (Stolow, Lewis, & D’Angelo, 1970).

CO2 Separation

This compound and its derivatives play a role in carbon dioxide separation technologies. Kim and Kang (2019) used a composite consisting of 1-butyl-3-methylimidazolium tetrafluoroborate/CdO/1-aminopyridinium iodide for CO2 separation. They found significant improvements in CO2/N2 selectivity and permeance, attributing these results to the effect of the iodine salt on the transport properties of gases (Kim & Kang, 2019).

Inclusion with Oligosaccharides

Research by Roy et al. (2016) focused on the interaction between 1-butyl-4-methylpyridinium iodide and oligosaccharides in aqueous media. They observed the formation of inclusion complexes, with the hydrophobic butyl side chain of the ionic liquid inserting into the hollow space of cyclodextrin. This study highlights the potential for creating specific molecular structures in solution (Roy, Roy, Das, & Barman, 2016).

Interaction with Uranium Compounds

Manhas, Sunita, and Trikha (1990) explored the reactions of 1-butyl-1-methylpiperazinium iodide with various uranyl compounds. Their research provided insights into the coordination chemistry of these complexes, which is crucial for understanding the behavior of uranium in different chemical environments (Manhas, Sunita, & Trikha, 1990).

Ionic Liquid Structures

Jeon et al. (2008) conducted studies on the structures of ionic liquids, including 1-butyl-3-methylimidazolium iodide. Their research using spectroscopy techniques offered insights into how the structures of these liquids change with varying water concentrations, providing essential information for applications in solvents and electrolytes (Jeon et al., 2008).

Molecular Dynamics of Mixtures

Nickerson et al. (2015) investigated mixtures of water and 1-butyl-3-methylimidazolium iodide through experimental measurements and molecular dynamics simulations. They observed molecular ordering changes corresponding to water content, offering a deeper understanding of the behavior of these mixtures under various conditions (Nickerson et al., 2015).

Corrosion Inhibition

Zheng et al. (2014) examined the use of 1-butyl-3-methyl-1H-benzimidazolium iodide as a corrosion inhibitor for mild steel in sulfuric acid solution. This study is significant for industrial applications where corrosion resistance is critical (Zheng et al., 2014).

Green Chemistry Concerns

Swatloski, Holbrey, and Rogers (2003) highlighted the need for careful handling of ionic liquids like 1-butyl-3-methylimidazolium iodide, emphasizing the potential hazards and unknown toxicity. This research is vital for understanding the environmental and health implications of using such chemicals (Swatloski, Holbrey, & Rogers, 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

1-Butyl-1-methylpiperidinium iodide is a type of ionic liquid It’s often used as a solvent or catalyst in various chemical reactions .

Mode of Action

The exact mode of action of this compound is not well-documented. As an ionic liquid, it likely interacts with its targets through ionic interactions. The positively charged piperidinium ion and the negatively charged iodide ion may interact with other charged entities in a system, influencing the course of chemical reactions .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role as a solvent or catalyst in a given system. It can facilitate chemical reactions or serve as a medium in which reactions take place .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature and pressure can affect the compound’s physical and chemical properties, and thus its performance as a solvent or catalyst .

Eigenschaften

IUPAC Name |

1-butyl-1-methylpiperidin-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N.HI/c1-3-4-8-11(2)9-6-5-7-10-11;/h3-10H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAKIOMAIRZQKN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCCC1)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049289 | |

| Record name | 1-Butyl-1-methylpiperidinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37971-78-1 | |

| Record name | 1-Butyl-1-methylpiperidinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Bromomethyl)-5-methylbenzo[d]isoxazole](/img/structure/B3263731.png)

![4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester](/img/structure/B3263739.png)

![4-[[4-(dimethylamino)phenyl]methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B3263768.png)

![Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B3263770.png)